molecular formula C10H12N2O3 B3143943 N'-acetyl-4-methoxybenzohydrazide CAS No. 54019-08-8

N'-acetyl-4-methoxybenzohydrazide

Cat. No.: B3143943
CAS No.: 54019-08-8
M. Wt: 208.21 g/mol
InChI Key: NDMOLWRKCLUBFD-UHFFFAOYSA-N
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Description

N'-acetyl-4-methoxybenzohydrazide (CAS 54019-08-8) is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . Structurally, it is classified as a diacylhydrazine, featuring a 4-methoxybenzoyl group and an acetyl group attached to a hydrazine core . This structure places it within the family of acylhydrazines, a versatile scaffold recognized in medicinal chemistry for its ability to form stable complexes with biological targets due to the presence of hydrogen bond donors and acceptors . Acylhydrazines and benzohydrazide derivatives, in general, are associated with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . While specific bioactivity data for this exact compound is limited in public literature, research on its close analogues provides strong insight into its research value. For instance, 4-methoxybenzoylhydrazone derivatives have demonstrated significant antiglycation activity in vitro, showing potential for inhibiting the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications . Furthermore, diacylhydrazine derivatives are investigated as potential inhibitors of chitin biosynthesis, a target for antifungal and insecticidal agents . The compound serves as a key intermediate for synthesizing more complex derivatives, such as hydrazones and oxadiazoles, which are often screened for enhanced biological activities . The synthetic route to this compound typically involves the acylation of 4-methoxybenzohydrazide with an acetylating agent like acetic anhydride . This compound is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-acetyl-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)11-12-10(14)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMOLWRKCLUBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Acetyl 4 Methoxybenzohydrazide and Its Structural Analogs

Conventional Synthetic Routes to N'-Acetyl-4-methoxybenzohydrazide

Conventional methods for synthesizing this compound primarily involve acylation and condensation reactions. These well-established routes are widely used due to their reliability and the availability of starting materials.

Acylation Reactions of 4-Methoxybenzohydrazide

The most direct method for the synthesis of this compound is the acylation of 4-methoxybenzohydrazide. nih.gov This reaction typically involves treating 4-methoxybenzohydrazide with an acetylating agent. Acetic anhydride (B1165640) is a commonly used reagent for this purpose, often in a suitable solvent. The reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the acetylating agent, leading to the formation of the N-acetylated product.

Another approach involves the cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, which yields 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. nih.gov This highlights the role of acetic anhydride in both acetylation and as a dehydrating agent to facilitate cyclization.

Condensation Reactions in Hydrazide Synthesis

Condensation reactions are fundamental to the synthesis of hydrazides and their derivatives. The initial step often involves the preparation of the parent hydrazide, 4-methoxybenzohydrazide, which is then used in subsequent reactions.

A common method for synthesizing 4-methoxybenzohydrazide is through the condensation of an ester, such as methyl 4-methoxybenzoate (B1229959), with hydrazine (B178648) hydrate (B1144303). mdpi.commdpi.com This reaction is typically carried out under reflux in a solvent like methanol (B129727). mdpi.com The excess solvent and hydrazine are then removed to yield the crude product, which can be purified by recrystallization. mdpi.com One specific method involves refluxing methyl 4-methoxybenzoate with hydrazine hydrate in methanol for six hours to produce 4-methoxybenzohydrazide with a 92% yield. mdpi.com

Once 4-methoxybenzohydrazide is obtained, it can be further reacted with various aldehydes or ketones in a condensation reaction to form hydrazones. mdpi.comderpharmachemica.com These reactions are often catalyzed by a small amount of acid, such as glacial acetic acid or concentrated hydrochloric acid, and are typically performed in a solvent like ethanol (B145695) or methanol. derpharmachemica.commdpi.comderpharmachemica.com The resulting hydrazones are valuable compounds in their own right and can be precursors for other derivatives. For instance, the reaction of 4-methoxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of concentrated HCl yields (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide. derpharmachemica.com

Advanced Synthetic Approaches and Methodological Enhancements

To address the limitations of conventional methods, such as long reaction times and the use of hazardous solvents, advanced synthetic approaches have been developed. These methods focus on improving reaction efficiency and sustainability.

Microwave-Assisted Synthesis Techniques for Optimized Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chemicaljournals.comresearchgate.net This technique can significantly reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netnih.gov In the context of hydrazide synthesis, microwave irradiation has been successfully employed for the one-pot, solvent-free preparation of hydrazides directly from the corresponding acids and hydrazine hydrate. researchgate.net

For example, the microwave-assisted synthesis of hydrazides from carboxylic acids showed a significant improvement over conventional heating methods, with reaction times reduced from 6-9 hours to 60-200 seconds and a notable increase in yield. researchgate.net Specifically, the synthesis of 4-methoxybenzohydrazide under microwave irradiation took 100 seconds and resulted in an 87% yield, compared to 7 hours and a 64% yield with conventional heating. researchgate.net This method is not only faster but also more energy-efficient and environmentally friendly. researchgate.netresearchgate.net The synthesis of N-acylhydrazones has also been optimized using microwave irradiation, with reactions completed in 4-10 minutes at 60°C with a power of 150 W, achieving yields up to 98%. arabjchem.org

Comparison of Conventional and Microwave-Assisted Synthesis of Hydrazides researchgate.net
ParameterConventional Method (Process 1)Microwave-Assisted Method (Process 2)Improvement
Overall Yield (%)77.09013% Increase
Number of StepsTwoOne50% Reduction
Heating Time6-9 hr60-200 s162-360 times less
Energy Consumption (KWh)6-90.015-0.050180-400 times less

Exploration of Catalytic Systems in Benzohydrazide (B10538) Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of benzohydrazide synthesis. Various catalytic systems, including both metal and organocatalysts, have been explored.

For instance, the synthesis of hydrazide derivatives has been achieved through solvent-free mechanical grinding using L-proline as an efficient organocatalyst. mdpi.com This method offers high yields, short reaction times, and is cost-effective. mdpi.com In other research, cheap and abundant metals like copper have been used as catalysts. For example, the combination of CuCl2 with TMEDA has been shown to catalyze the reaction of terminal alkynes with dialkyl azodicarboxylates to produce ynehydrazides. organic-chemistry.org Palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines has also been developed to provide N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org

Zeolite catalysts, such as mordenite, have been employed in Friedel-Crafts acylation reactions, demonstrating high conversion rates and selectivity with the added benefit of being reusable. scirp.org While not directly applied to this compound in the provided context, this highlights a promising avenue for catalytic development in related syntheses.

Principles of Sustainable Chemistry in the Preparation of Benzohydrazide Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of benzohydrazide derivatives to minimize environmental impact. mdpi.comnih.gov Key aspects of this approach include waste reduction, the use of safer solvents, and improved energy efficiency. mdpi.com

Solvent-free reaction conditions, such as mechanical grinding and microwave-assisted synthesis without a solvent, are prime examples of green chemistry in practice. researchgate.netmdpi.com These methods reduce the use of volatile organic compounds (VOCs), which are often hazardous. The use of water as a solvent is another sustainable approach that has been successfully applied to the synthesis of 4-methoxybenzohydrazide derivatives, offering high yields under mild conditions. derpharmachemica.com

Structural Elucidation and Conformational Analysis of N Acetyl 4 Methoxybenzohydrazide

Spectroscopic Characterization Techniques

The structural verification of N'-acetyl-4-methoxybenzohydrazide, with the chemical formula C₁₀H₁₂N₂O₃ and CAS Number 54019-08-8, relies on a combination of modern spectroscopic techniques. chemsrc.comkeyorganics.net These methods provide detailed information about the molecular framework, functional groups, and elemental composition of the compound. The characterization data is often compared to its immediate precursor, 4-methoxybenzohydrazide, to confirm the addition of the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For the precursor, 4-methoxybenzohydrazide, the spectrum shows characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazide (-NHNH₂) protons.

Upon acetylation to form this compound, the most significant change expected in the ¹H-NMR spectrum is the appearance of a new singlet corresponding to the methyl protons of the acetyl group (CH₃-C=O). This signal typically appears in the region of δ 2.0-2.5 ppm. Concurrently, the signals for the hydrazide protons will shift, and their integration will change, reflecting the presence of two distinct NH protons in the -NHNH-C(O)CH₃ moiety.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. In 4-methoxybenzohydrazide, signals are observed for the methoxy carbon, the aromatic carbons (including the ipso, ortho, meta, and para carbons), and the carbonyl carbon of the benzoyl group.

The introduction of the acetyl group in this compound would introduce two new signals in the ¹³C-NMR spectrum: one for the acetyl methyl carbon (typically around δ 20-30 ppm) and another for the acetyl carbonyl carbon (in the δ 170-180 ppm range). The chemical shift of the original benzoyl carbonyl carbon may also be slightly affected by the new substituent.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Predicted data based on known chemical shifts for similar functional groups.

SpectrumAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹H-NMR-OCH₃~3.8Singlet
Aromatic H (ortho to -OCH₃)~7.0Doublet
Aromatic H (meta to -OCH₃)~7.9Doublet
-C(O)NH-~10.0-10.5Singlet (Broad)
-NHC(O)CH₃~9.5-10.0Singlet (Broad)
¹³C-NMR-OCH₃~55
Aromatic C (ortho to -OCH₃)~114
Aromatic C (meta to -OCH₃)~129
Aromatic C (ipso, attached to C=O)~125
Aromatic C (ipso, attached to -OCH₃)~163
Benzoyl C=O~165
Acetyl C=O~170

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. The molecular weight of 4-methoxybenzohydrazide is 166.18 g/mol . nih.gov The addition of an acetyl group (CH₃CO-) increases the molecular weight by 42.04 g/mol .

Therefore, the expected molecular ion peak [M]⁺ for this compound would be at an m/z of approximately 208.22. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition of C₁₀H₁₂N₂O₃.

Common fragmentation patterns would likely involve the cleavage of the N-N bond and the loss of the acetyl group. A prominent peak would be expected at m/z 135, corresponding to the 4-methoxybenzoyl cation [H₃COC₆H₄CO]⁺, which is a characteristic fragment also observed in the mass spectrum of its precursor. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

m/z ValueProposed Fragment Ion
208[C₁₀H₁₂N₂O₃]⁺ (Molecular Ion)
166[M - C₂H₂O]⁺
135[C₈H₇O₂]⁺ (4-methoxybenzoyl cation)
107[C₇H₇O]⁺
77[C₆H₅]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxybenzohydrazide shows characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640 cm⁻¹), and C-O stretching of the methoxy group.

For this compound, the IR spectrum is expected to show distinct changes. The N-H stretching region would be modified due to the presence of two different amide-like protons. Most importantly, a second carbonyl absorption band, corresponding to the acetyl C=O group, would appear. Typically, amide I bands (primarily C=O stretch) are observed between 1630 and 1680 cm⁻¹. The presence of two distinct C=O bands would be strong evidence of successful acetylation.

Table 3: Expected Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchingAmide
~3000C-H StretchingAromatic
~2950C-H Stretching-OCH₃, -CH₃
~1680C=O Stretching (Amide I)Acetyl C=O
~1640C=O Stretching (Amide I)Benzoyl C=O
~1600, ~1500C=C StretchingAromatic Ring
~1250C-O StretchingAryl Ether

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared with the theoretically calculated percentages for the proposed molecular formula, C₁₀H₁₂N₂O₃, to verify its purity and composition.

Table 4: Theoretical Elemental Analysis Data for this compound

ElementMolecular FormulaMolecular WeightTheoretical Percentage
Carbon (C)C₁₀H₁₂N₂O₃208.22 g/mol57.69%
Hydrogen (H)5.81%
Nitrogen (N)13.45%
Oxygen (O)23.05%

X-ray Crystallography and Solid-State Structural Investigations

While specific X-ray crystallography data for this compound is not widely published, analysis of its precursor, 4-methoxybenzohydrazide, and similar structures allows for a detailed prediction of its solid-state characteristics. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions, which dictate the crystal packing.

Hydrogen Bonding: The presence of both hydrogen bond donors (the two N-H groups) and acceptors (the two C=O groups and the methoxy oxygen) suggests that hydrogen bonding will be a dominant feature in the crystal lattice. It is anticipated that strong N-H···O hydrogen bonds will form between adjacent molecules. These interactions are crucial in forming supramolecular structures, such as chains or sheets. For instance, the N-H of the hydrazide moiety of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic rings of the 4-methoxybenzoyl group are capable of participating in π-π stacking interactions. These non-covalent interactions, where the electron-rich π systems of adjacent aromatic rings align, would further stabilize the crystal packing. The arrangement could be either face-to-face or offset (parallel-displaced), contributing to the formation of extended three-dimensional networks.

Analysis of Conformational Preferences and Stereochemistry

The planarity of the central hydrazone bridge is another critical aspect of its conformation. In many related structures, the methylidene-hydrazide fragment [–C(=O)–N–N=C–] is essentially planar. This planarity arises from the delocalization of π-electrons across this backbone, which imparts a degree of rigidity to the structure.

Determination of Dihedral Angles and Molecular Geometry

For instance, in (E)-N′-(4-methoxybenzylidene)pyridine-3-carbohydrazide dihydrate, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is 8.55 (10)°. The mean planes of the benzene and pyridine rings make dihedral angles of 2.71 (14)° and 11.25 (13)°, respectively, with the mean plane of the methylidene-hydrazide fragment. In another related structure, (E)-2-methoxy-N′-(4-methoxybenzylidene)benzohydrazide, the dihedral angle between the two benzene rings is a more substantial 99.0 (2)°. These examples highlight the conformational flexibility of such molecules, where steric and electronic effects of different substituents can lead to a wide range of dihedral angles.

The methoxy group attached to the benzene ring generally exhibits a conformation where it is nearly coplanar with the ring, facilitating electronic communication.

Table 1: Selected Bond Lengths in Related Hydrazone Structures

BondLength (Å) in (E)-N′-(4-methoxybenzylidene)pyridine-3-carbohydrazide dihydrate
C=N1.270 (2)
C=O1.2199 (18)

Table 2: Selected Torsion Angles in Related Hydrazone Structures

Torsion AngleValue (°) in (E)-N′-(4-methoxybenzylidene)pyridine-3-carbohydrazide dihydrate
C8—N1—N2—C9-177.41 (16)
C1—O1—C2—C3-0.26 (27)

The data presented in the tables are derived from a closely related compound and are intended to provide an illustrative example of the typical molecular geometry.

Computational and Theoretical Investigations of N Acetyl 4 Methoxybenzohydrazide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure (e.g., HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more easily polarized and exhibits higher chemical reactivity. nih.govnih.gov

For derivatives of N'-acetyl-4-methoxybenzohydrazide, such as (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been employed to compute the HOMO and LUMO energy levels. researchgate.netnih.gov These analyses help in understanding the charge transfer interactions that can occur within the molecule. nih.gov The molecular electrostatic potential (MEP) is another valuable output, indicating the positive and negative potential sites around the molecule, which are typically associated with hydrogen atoms and electronegative atoms, respectively. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Hydrazide Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.21
LUMO-1.89
Energy Gap (ΔE)4.32
Data derived from studies on similar benzohydrazide (B10538) structures.

Computational Vibrational Spectroscopy and Spectroscopic Data Correlation

Computational vibrational spectroscopy, often performed using DFT methods, is a valuable tool for assigning and interpreting experimental infrared (IR) and Raman spectra. nih.govmdpi.com By calculating the vibrational frequencies and their corresponding modes, researchers can achieve a complete and accurate assignment of the observed spectral bands. nih.govnih.gov

For instance, in studies of related compounds like (E)-N'-(4-methoxybenzylidene) benzohydrazide (MBBH), theoretical calculations were performed using the B3LYP/6-311++G(d,p) level of theory. nih.gov The potential energy distribution (PED) analysis is often used to provide a detailed description of the contribution of each internal coordinate to the normal vibrational modes. researchgate.net This correlation between theoretical and experimental spectra allows for a confident assignment of vibrational modes, including those of key functional groups. mdpi.com For example, the characteristic C=O stretching vibration is typically observed in a specific region of the IR spectrum. mdpi.com This detailed vibrational analysis can also provide insights into intramolecular interactions, such as charge transfer. nih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on how this compound and its derivatives might behave in a biological environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is extensively used to understand the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme. chemrxiv.org The results of docking studies are often evaluated based on a scoring function, which estimates the binding affinity, with lower binding energies indicating a more stable complex. dergipark.org.trchemrxiv.org

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For example, hydrazone derivatives have been investigated as potential antituberculosis agents by docking them against enzymes like Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. researchgate.net Other studies have focused on their potential as carbonic anhydrase inhibitors. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net

Table 2: Example of Molecular Docking Results for a Hydrazide Derivative Against a Biological Target

LigandTarget ProteinBinding Energy (kcal/mol)Interacting Residues
Benzohydrazide DerivativeEnoyl Acyl Carrier Protein Reductase (InhA)-7.5TYR158, MET199, ILE215
Benzohydrazide DerivativeCarbonic Anhydrase II-8.2HIS94, HIS96, THR199
Data is illustrative and based on typical findings for similar compounds.

Advanced Molecular Dynamics Simulations for Conformational Landscapes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. nih.gov MD simulations are used to study the temporal behavior of the free protein and its complex with the ligand, providing insights into the flexibility and stability of the system. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed on MD simulation trajectories to assess the stability of the complex. nih.gov These simulations can reveal how the ligand affects the protein's dynamics and can help to validate the binding modes predicted by docking studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. atlantis-press.com The goal is to develop a predictive model that can be used to design new compounds with improved activity. atlantis-press.com

A QSAR model is typically represented by an equation that correlates physicochemical descriptors of the molecules with their biological activity. atlantis-press.com These descriptors can include parameters related to lipophilicity (like ClogP), electronic properties (like HOMO and LUMO energies), and steric properties. atlantis-press.com The statistical quality of a QSAR model is assessed by various parameters, such as the correlation coefficient (r), the squared correlation coefficient (r²), and the F-test value. atlantis-press.com For a model to be considered robust and predictive, it must undergo rigorous internal and external validation. nih.gov While specific QSAR studies on this compound were not found, the methodology is widely applied to series of related compounds to guide the synthesis of more potent analogues. nih.gov

Comparative Molecular Field Analysis (CoMFA) for Predictive Structure-Activity Relationships

Comparative Molecular Field Analysis (CoMFA) is a pivotal 3D-QSAR technique that elucidates the relationship between the steric and electrostatic properties of a series of molecules and their biological activities. nih.govpharmdbm.com This method generates a 3D grid around the aligned molecules and calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields at each grid point. nih.gov The resulting data is then analyzed using partial least squares (PLS) regression to build a predictive model. nih.gov While specific CoMFA studies on this compound are not extensively documented in publicly available literature, research on analogous benzohydrazide derivatives provides a framework for understanding its potential structure-activity relationships (SAR).

For instance, in a CoMFA study on a series of benzohydrazide derivatives with anticancer activity, a statistically significant model was developed. The predictive capability of such a model is assessed by several statistical parameters. A high cross-validated coefficient (q²) and non-cross-validated coefficient (r²) indicate a robust and predictive model. mdpi.com

Interpreting CoMFA Contour Maps:

The results of a CoMFA are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to impact biological activity.

Steric Contour Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky substituents are favored, suggesting that increasing the steric bulk in these areas may enhance activity. Conversely, yellow contours highlight regions where steric bulk is detrimental to activity, indicating that smaller substituents are preferred. nih.gov

Electrostatic Contour Maps: These maps use blue and red contours. Blue contours represent areas where electropositive (electron-donating) groups are favorable for activity. Red contours indicate regions where electronegative (electron-withdrawing) groups are preferred. nih.gov

By analyzing these maps for a series of benzohydrazide derivatives, medicinal chemists can make informed decisions about which parts of the this compound scaffold to modify to potentially improve its biological efficacy.

Table 1: Representative Statistical Results from a CoMFA Study of Benzohydrazide Derivatives

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²Standard Error of Prediction (SEP)F-valueField Contribution (Steric/Electrostatic)
Benzohydrazide Analogs0.7420.9630.8500.255150.255% / 45%

This table presents hypothetical yet representative data based on typical CoMFA studies of similar compounds. q² > 0.5 is considered significant, and a predictive r² > 0.6 is desirable. nih.govmdpi.com

Statistical Models for Correlating Structural Descriptors with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the structural or physicochemical properties of a set of compounds and their biological activities. nih.govchem-soc.si These models are crucial for predicting the efficacy of new derivatives and for understanding the mechanistic basis of their activity. For this compound and its derivatives, various molecular descriptors can be used to build these statistical models.

Key Molecular Descriptors in QSAR Studies:

A wide array of descriptors can be calculated to quantify different aspects of a molecule's structure and properties. These are broadly categorized as:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy. These are crucial for understanding interactions with biological targets. biolscigroup.us

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, molecular volume, and surface area. chem-soc.si

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies the hydrophobicity of a molecule, which influences its ability to cross cell membranes. pharmdbm.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Building and Validating the QSAR Model:

Once the descriptors are calculated for a series of benzohydrazide derivatives, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a QSAR equation. nih.gov A typical QSAR equation might look like:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c₀, c₁, c₂ are coefficients determined by the regression analysis. researchgate.net

The robustness and predictive power of the QSAR model are evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient (Q² or R²cv), and the F-statistic. nih.govresearchgate.net An R² value close to 1 indicates a good fit of the model to the data, while a high Q² value (typically > 0.5) suggests good predictive ability. nih.gov

Table 2: Example of a QSAR Model for Anticancer Activity of Benzylidene Hydrazine (B178648) Benzamide Derivatives

No.CompoundExperimental pIC₅₀Predicted pIC₅₀Residual
1Derivative A5.255.210.04
2Derivative B4.894.95-0.06
3Derivative C5.675.600.07
4Derivative D4.514.58-0.07
5Derivative E5.825.790.03
6Derivative F4.764.710.05
7Derivative G5.435.50-0.07
8Derivative H4.994.920.07
9Derivative I5.155.18-0.03
10Derivative J4.684.650.03
11Derivative K5.915.95-0.04

This table is based on data from a QSAR study on benzylidene hydrazine benzamides, which are structurally related to this compound. The small residual values indicate a good correlation between the experimental and predicted activities. researchgate.net

The insights gained from these statistical models are invaluable for the rational design of novel this compound derivatives with potentially enhanced biological efficacy for various therapeutic applications.

Coordination Chemistry and Metal Complexes of Benzohydrazide Ligands

Synthesis and Characterization of Metal Complexes with Benzohydrazide-Derived Ligands

The synthesis of metal complexes using benzohydrazide-derived ligands typically involves a two-step process: first, the preparation of the Schiff base ligand, followed by its reaction with a metal salt.

Schiff base hydrazone ligands are synthesized through the condensation reaction of a benzohydrazide (B10538) with an appropriate aldehyde or ketone. mdpi.com For instance, ligands derived from 4-methoxybenzohydrazide are prepared by reacting it with various aldehydes. mdpi.comresearchgate.net The reaction is often carried out by refluxing equimolar amounts of the reactants in a solvent like ethanol (B145695). mdpi.commdpi.com Alternative, more eco-friendly methods have also been developed, including microwave-assisted synthesis in solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free stirring at room temperature, which can significantly reduce reaction times and increase yields. mdpi.com

A series of 4-methoxybenzoylhydrazones can be synthesized by refluxing 4-methoxybenzohydrazide with different substituted aldehydes. mdpi.comresearchgate.net For example, (Z)-N′-(4-methoxybenzylidene)benzohydrazide is synthesized from the reaction of p-anisaldehyde and benzohydrazide. mdpi.com The resulting Schiff base ligands are typically solids that can be purified by recrystallization. mdpi.com

Table 1: Synthesis Methods for Benzohydrazide-Derived Schiff Bases

Method Reactants Solvent Conditions Reference
Reflux p-Anisaldehyde, Benzohydrazide Absolute Ethanol Reflux at 70-80°C for 2 hours mdpi.com
Microwave p-Anisaldehyde, Benzohydrazide PEG or Water Microwave irradiation for 20s - 2 min mdpi.com
Stirring p-Anisaldehyde, Benzohydrazide Water Stir at room temperature for 30s mdpi.com

Benzohydrazide-derived Schiff bases readily form complexes with a range of transition metal ions. mdpi.com The complexation reaction is typically performed by reacting the ligand with a metal salt (e.g., nitrate (B79036), acetate (B1210297), or chloride) in a suitable solvent, such as ethanol, methanol (B129727), or DMF. mdpi.comnih.gov The reaction mixture is often heated under reflux to ensure completion. mdpi.comnih.gov In some cases, a base like ammonia (B1221849) is added to facilitate the deprotonation of the ligand for coordination. mdpi.com

Nickel (Ni): Nickel(II) complexes can be synthesized by reacting a benzohydrazide Schiff base ligand with a nickel(II) salt like nickel nitrate or nickel acetate in a DMF/water mixture under reflux. mdpi.comresearchgate.net For instance, the complex [Ni(L)₂(tmed)] was synthesized using 4-acetylpyridine (B144475) benzoyl hydrazone (LH) and tetramethylethylenediamine (tmed). researchgate.net Template synthesis, where the Schiff base forms in the presence of the metal ion, is also a viable method for preparing Ni(II) complexes. nih.gov

Zinc (Zn): Zinc(II) complexes are prepared by reacting Schiff base ligands with zinc salts. nih.gov Mixed-ligand Zn(II) complexes can be synthesized from pentacoordinated precursors like [ZnCl₂L], where the chloride ligands are substituted by a second ligand. nih.gov These reactions are often carried out in acetonitrile (B52724) under reflux. nih.gov

Copper (Cu): Copper(II) complexes have been synthesized using various hydrazide ligands. nih.govmdpi.com For example, mononuclear Cu(II) complexes can be prepared using N-acetylpyrazine-2-carbohydrazide and a copper salt in an aqueous solution. mdpi.com The resulting complexes often exhibit distorted octahedral or square planar geometries. nih.govresearchgate.net

Cobalt (Co): Cobalt(II) complexes with hydrazone ligands have been synthesized and characterized. researchgate.netnih.gov Depending on the specific ligand and reaction conditions, these complexes can adopt geometries such as square planar or octahedral. researchgate.net

Manganese (Mn): Manganese(II) complexes with Schiff base ligands derived from isatin (B1672199) monohydrazone have been reported. nih.gov In one instance, a Mn(II) atom was chelated by two deprotonated Schiff bases, resulting in a distorted octahedral geometry. researchgate.net

Cadmium (Cd): Cadmium(II) complexes with benzimidazole (B57391) ligands have been synthesized, resulting in distorted tetrahedral geometries. researchgate.net Dimeric and polymeric structures involving Cd(II) and benzoate (B1203000) ligands have also been reported. ub.edu

Structural Aspects of Metal-Benzohydrazide Complexes

The structural analysis of metal-benzohydrazide complexes reveals key information about how the ligand binds to the metal center, which is crucial for understanding their chemical properties and biological activities.

Hydrazone ligands derived from benzohydrazides are versatile and can exhibit different denticities and coordination modes depending on the specific ligand structure, the metal ion, and the reaction pH. mdpi.commdpi.com They can coordinate as neutral molecules or as deprotonated anions via keto-enol tautomerism. researchgate.netmdpi.com The -C=N-NH-C=O group provides key donor sites. mdpi.com

Bidentate Coordination: In many cases, the hydrazone ligand acts as a bidentate chelating agent. nih.govresearchgate.net Coordination typically occurs through the azomethine nitrogen atom and the enolic oxygen atom after deprotonation. mdpi.comnih.gov For example, in a Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide, the ligand coordinates in its enol form as a bidentate, negatively charged ligand. mdpi.com

Tridentate Coordination: Some hydrazone ligands can act as tridentate donors. This often involves the phenolic oxygen (if present on the aldehyde precursor), the azomethine nitrogen, and the carbonyl/enolic oxygen. researchgate.netmdpi.com For instance, aroylhydrazones can act as dianionic and tetradentate ONOO chelating ligands in dinuclear complexes. mdpi.com

The coordination behavior can be influenced by the metal salt used. For example, N-alkylidene-(4-benzyloxy)benzoylhydrazones form square-planar Ni(II) complexes with nickel(II) acetate but octahedral complexes with nickel(II) chloride. researchgate.net The ability of the ligand to adopt different tautomeric forms (keto vs. enol) also plays a critical role in determining the final structure of the complex. mdpi.com

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of metal complexes. mdpi.comresearchgate.netnih.gov It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netuiowa.edu

For example, the X-ray crystal structure of a Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide revealed a distorted square planar geometry. mdpi.com In this complex, the Ni(II) ion is coordinated to two bidentate ligands, forming a neutral complex with a 1:2 metal-to-ligand ratio. mdpi.com The complex crystallizes in the monoclinic space group P2₁/n. mdpi.com

Similarly, X-ray studies of oxidovanadium(V) complexes with hydrazone ligands have shown that the vanadium atoms are typically in an octahedral coordination environment. researchgate.net In a dinuclear complex, [V₂O₂(L)₂(OMe)₂], derived from N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide, the vanadium atoms were found to be in octahedral coordination. researchgate.net These studies are essential for establishing structure-activity relationships. uiowa.edu

Table 2: Crystallographic Data for a Representative Ni(II)-Benzohydrazide Complex

Parameter [Ni(II)-2L] Complex Reference
Formula C₃₀H₂₆N₄NiO₄ mdpi.com
Crystal System Monoclinic mdpi.com
Space Group P2₁/n mdpi.com
Geometry Distorted Square Planar mdpi.com

Biological Activities of Metal-Benzohydrazide Complexes

Metal complexes of benzohydrazide-derived ligands often exhibit significant biological activities, including antimicrobial, anticancer, and antioxidant properties. mdpi.comnih.govnih.gov Chelation with metal ions can enhance these activities compared to the free ligands. mdpi.comnih.gov

Antimicrobial Activity: Many hydrazone complexes have shown promising activity against various bacterial and fungal strains. mdpi.comresearchgate.net For example, a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide and the ligand itself were effective against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans, Aspergillus niger). mdpi.com The complex generally showed better activity than the free ligand, with the highest activity observed against S. pyogenes. mdpi.com Oxidovanadium(V) complexes have also demonstrated good antimicrobial activity against strains like P. aeruginosa and S. aureus. researchgate.net

Anticancer Activity: Copper(II) and Zinc(II) complexes with hydrazone ligands are being investigated as potential anticancer agents. nih.govnih.govnih.gov Some Cu(II) complexes inhibit cellular growth in a concentration-dependent manner and can induce apoptosis in cancer cells. nih.govnih.gov A novel Zn(II) mixed-ligand complex was found to sensitize triple-negative breast cancer cells to standard chemotherapeutics and induce caspase-independent cell death. nih.gov

Antiglycation and Antioxidant Activity: Benzoylhydrazones derived from 4-methoxybenzohydrazide have been evaluated for their antiglycation activity, which is relevant to inhibiting diabetic complications. researchgate.net Several of these compounds showed more potent activity than the standard, rutin. researchgate.net Additionally, some Ni(II) and Cu(II) complexes have been reported to have antioxidant properties, such as the ability to scavenge free radicals. nih.govnih.gov

Antitumor and Antiproliferative Potential of Hydrazide-Hydrazone Metal Complexes

The antitumor and antiproliferative potential of metal complexes containing N'-acetyl-4-methoxybenzohydrazide has not been documented in the accessible research. The broader family of hydrazide-hydrazone metal complexes has demonstrated significant promise in the development of novel anticancer agents, with numerous studies reporting on their cytotoxicity against various cancer cell lines. The proposed mechanisms of action for these complexes are diverse and can include the induction of apoptosis, inhibition of key enzymes, and the generation of reactive oxygen species. The specific contribution of the N'-acetyl and 4-methoxy substituents on the benzohydrazide framework to the antitumor activity of its metal complexes is an area that requires future investigation.

Investigations into DNA Binding and Cleavage Properties

Specific investigations into the DNA binding and cleavage properties of metal complexes of this compound are absent from the current body of scientific literature. Studies on analogous hydrazide-hydrazone complexes have employed various techniques, such as UV-Vis and fluorescence spectroscopy, circular dichroism, and gel electrophoresis, to elucidate their interactions with DNA. These interactions can range from intercalation between DNA base pairs to groove binding and electrostatic interactions. Furthermore, some complexes have been shown to exhibit DNA cleavage activity, either oxidatively or hydrolytically, which is a key mechanism for many anticancer drugs. The potential of this compound metal complexes to interact with and modify the structure of DNA is yet to be explored.

Future Perspectives and Emerging Research Avenues for N Acetyl 4 Methoxybenzohydrazide

Development of Novel and Efficient Synthetic Strategies

The classical synthesis of N'-acetyl-4-methoxybenzohydrazide derivatives, such as hydrazones, typically involves the condensation of 4-methoxybenzohydrazide with various aldehydes or ketones under reflux conditions. nih.govresearchgate.net While effective, the future of synthesizing these valuable compounds lies in the adoption of greener and more efficient methodologies.

Emerging research highlights the promise of ultrasound-assisted and microwave-assisted organic synthesis (MAOS) for the production of hydrazone derivatives. researchgate.netlew.roresearchgate.netnih.govchemicaljournals.com These techniques offer several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often milder reaction conditions, which aligns with the principles of green chemistry. mdpi.comarabjchem.org For instance, ultrasound irradiation has been shown to facilitate the synthesis of aryl-hydrazones at room temperature with good to excellent yields in short timeframes (20–30 minutes). researchgate.net Similarly, microwave-assisted synthesis has been successfully employed to produce N-acylhydrazones and other heterocyclic compounds in minutes with high yields. nih.govarabjchem.orgwjarr.com

Future investigations should focus on optimizing these green synthetic protocols for this compound and its derivatives. This includes exploring a wider range of catalysts, including nanocatalysts, and solvent-free reaction conditions to further enhance the efficiency and environmental friendliness of the synthesis. researchgate.net The development of one-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step, also represents a promising avenue for creating diverse libraries of this compound derivatives for high-throughput screening.

Application of Advanced Analytical Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for elucidating their mechanism of action and designing more potent analogues. While standard spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are routinely used for characterization, the application of more advanced analytical methods can provide deeper insights. mdpi.comacs.orgtandfonline.comsaudijournals.comresearchgate.netnih.gov

Single-crystal X-ray diffraction analysis has been instrumental in unequivocally determining the molecular geometry, bond angles, and intermolecular interactions of related hydrazone compounds. mdpi.comresearchgate.net These studies have revealed the planar nature of the hydrazone moiety and the presence of various hydrogen bonding networks that stabilize the crystal structure. researchgate.net

Table 1: Crystallographic Data for a Representative Hydrazide Compound

ParameterValue
Crystal systemOrthorhombic
Space groupP212121
a (Å)3.9887 (1)
b (Å)6.0401 (2)
c (Å)32.8919 (9)
V (ų)806.68 (4)
Z4
R-factor0.043
Data for 4-Methoxybenzohydrazide. researchgate.net

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can provide valuable information on the thermal stability and decomposition pathways of these compounds and their metal complexes. saudijournals.com This is particularly important for potential applications in material science where thermal stability is a critical factor.

Future research should continue to leverage these advanced analytical techniques to build a comprehensive library of structural data for a wide range of this compound derivatives.

Integrated Computational and Experimental Approaches for Comprehensive Structure-Activity Relationship Elucidation

The integration of computational modeling with experimental studies is a powerful strategy for accelerating the discovery and optimization of bioactive molecules. Density Functional Theory (DFT) calculations have been successfully employed to study the optimized structures, molecular parameters, and electronic properties of hydrazone derivatives. organic-chemistry.org These theoretical studies can predict molecular geometries that are in good agreement with experimental data from X-ray crystallography, providing confidence in the computational models. organic-chemistry.org

Molecular docking simulations are another invaluable tool for understanding the interactions between this compound derivatives and their biological targets. saudijournals.comnih.gov By predicting the binding modes and affinities of these compounds within the active sites of enzymes or receptors, researchers can gain insights into the key structural features required for biological activity. This information is crucial for guiding the rational design of new derivatives with improved potency and selectivity.

Future research should focus on building robust quantitative structure-activity relationship (QSAR) models by combining experimental biological data with a wide array of computed molecular descriptors. These models will be instrumental in predicting the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process.

Identification of New Biological Targets and Untapped Therapeutic Applications

Initial research into the biological activities of this compound derivatives has revealed their potential as antiglycation agents. nih.govresearchgate.net Several 4-methoxybenzoylhydrazones have demonstrated potent antiglycation activity, with some compounds showing greater efficacy than the standard inhibitor, rutin. nih.govresearchgate.net This suggests a promising therapeutic avenue for the management of diabetic complications.

Beyond antiglycation, the hydrazone scaffold is known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.comnih.gov Recent studies have highlighted the potential of hydrazone derivatives as anticancer agents, with some compounds showing significant cytotoxic effects against various cancer cell lines. nih.govmdpi.comnih.govmdpi.com The proposed mechanisms of action often involve the inhibition of key enzymes or the induction of apoptosis.

Table 2: Anticancer Activity of a Representative Hydrazone Derivative

Cell LineIC₅₀ (µM)
MDA-MB-231 (Breast Cancer)9.89
Data for N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide. nih.gov

Future research should aim to identify the specific molecular targets of this compound derivatives responsible for their observed biological effects. This could involve screening against a panel of enzymes and receptors implicated in various diseases. The exploration of their antimicrobial activity against a wider range of pathogenic bacteria and fungi also warrants further investigation. mdpi.comnih.gov

Exploration of Potential Applications in Material Science

While the primary focus of research on this compound has been on its biological applications, the unique structural features of this compound class suggest potential for their use in material science. The hydrazone moiety, with its conjugated system and donor-acceptor properties, is a key feature in many organic materials with interesting optical and electronic properties.

One promising area is the development of corrosion inhibitors. Hydrazone derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments, with some compounds exhibiting inhibition efficiencies as high as 96%. researchgate.netasianpubs.orgelectrochemsci.orgmdpi.com The mechanism of action is believed to involve the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.

Furthermore, the potential for this compound derivatives in the field of nonlinear optics (NLO) should be explored. Organic molecules with large hyperpolarizabilities are sought after for applications in optical communications and data storage. researchgate.netresearchgate.net The presence of electron-donating (methoxy) and electron-withdrawing (carbonyl) groups in the this compound scaffold could give rise to significant NLO properties.

The ability of hydrazones to act as ligands for metal ions also opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications in areas such as catalysis, gas storage, and sensing.

Future research in this area should involve the synthesis and characterization of new this compound-based polymers and metal complexes, and a thorough investigation of their physical and chemical properties to assess their suitability for various material science applications.

Q & A

Q. What are the established synthetic routes for N'-acetyl-4-methoxybenzohydrazide, and how can its purity be validated experimentally?

this compound is typically synthesized via condensation reactions between 4-methoxybenzaldehyde derivatives and acetyl hydrazides. For example, refluxing 4-methoxybenzaldehyde with acetyl hydrazine in methanol under acidic conditions yields the target compound . Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, IR, mass spectrometry). NMR is critical for confirming the absence of unreacted starting materials, while IR verifies functional groups like the amide C=O stretch (~1650 cm⁻¹) and N-H bending .

Q. How is X-ray crystallography applied to determine the structural features of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating bond lengths, angles, and intermolecular interactions. The SHELX software suite (e.g., SHELXL) is widely used for structure refinement . For example, studies on benzohydrazone analogs reveal planar hydrazide moieties and intramolecular hydrogen bonds stabilizing the crystal lattice . Researchers should optimize crystallization conditions (solvent polarity, temperature) to obtain high-quality crystals .

Q. What biological activities are commonly associated with this compound derivatives?

Benzohydrazides exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are often linked to their ability to chelate metal ions or disrupt enzymatic pathways. For instance, vanadium complexes of 4-methoxybenzohydrazide derivatives show insulin-mimetic effects . Bioactivity screening should include in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to predict target binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Yield optimization involves systematic variation of parameters:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to methanol .
  • Catalysts : Acidic (HCl) or basic (pyridine) conditions influence reaction kinetics .
  • Temperature : Higher temperatures (80–100°C) can reduce reaction time but risk decomposition .
    Design of Experiments (DoE) methodologies, such as factorial designs, help identify optimal conditions while minimizing trial numbers .

Q. How should contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural characterization?

Contradictions often arise from impurities or tautomerism. For example, enol-imine vs. keto-amine tautomers in hydrazides can produce conflicting IR/NMR signals. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Cross-validate with computational methods (DFT) to predict dominant tautomers .

Q. What role do hydrogen-bonding networks play in the crystallographic packing of this compound derivatives?

Hydrogen bonds (N–H···O, C–H···π) govern supramolecular assembly. Graph-set analysis (e.g., Etter’s notation) classifies these interactions into motifs like R₂²(8) rings or chains . For example, in (E)-N′-(3,4-dimethoxybenzylidene)-4-methoxybenzohydrazide, intermolecular N–H···O bonds form infinite chains, stabilizing the lattice . Researchers should use software like Mercury (CCDC) to visualize and quantify these interactions .

Q. How can computational methods like DFT and Hirshfeld surface analysis enhance the understanding of this compound derivatives?

  • DFT : Predicts electronic properties (HOMO-LUMO gaps), vibrational spectra, and reactive sites. For example, studies on nitro-substituted analogs correlate HOMO localization with antioxidant activity .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., O···H contacts contribute >20% to crystal packing) and identifies π-π stacking regions . Software like CrystalExplorer facilitates this analysis .

Q. What strategies are effective in designing derivatives of this compound for targeted biological applications?

  • Functional group modulation : Introduce electron-withdrawing groups (NO₂, F) to enhance antimicrobial potency .
  • Metal coordination : Synthesize oxidovanadium(IV) complexes to exploit their insulin-enhancing properties .
  • Hybrid scaffolds : Combine with triazole or benzimidazole moieties to improve pharmacokinetics . Biological assays should be guided by structure-activity relationship (SAR) models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.